

GBR 12783 causing seizures or toxicity at high doses

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B10860778

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GBR 12783 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **GBR 12783**, with a specific focus on potential high-dose effects, including seizures and toxicity.

Frequently Asked Questions (FAQs)

Q1: Does **GBR 12783** cause seizures at high doses?

There is no direct scientific literature in the provided search results indicating that **GBR 12783** causes seizures at high doses. One case of a 60-second convulsion has been reported with an overdose of Gepirone, a different pharmaceutical compound, which can sometimes be confused with **GBR 12783**.^[1] It is crucial to distinguish between these two separate molecules. While **GBR 12783** is a potent and selective dopamine reuptake inhibitor, its specific convulsant potential at high doses is not well-documented in the available resources.

Q2: What is the known toxicity profile of **GBR 12783** at high doses?

The provided information does not detail a comprehensive toxicity profile for **GBR 12783** at high doses. Most available studies focus on its efficacy and mechanism of action at therapeutic or experimental concentrations. In-vivo studies in rats have utilized doses up to 10 mg/kg (i.p.) to investigate its effects on dopamine uptake and memory, without reporting acute toxicity.^{[2][3]}

However, the absence of evidence is not evidence of absence, and caution should be exercised when using high doses.

Q3: What is the primary mechanism of action for **GBR 12783**?

GBR 12783 is a potent and selective dopamine uptake inhibitor.[2][3][4][5] It competitively blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4] This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic signaling.

Q4: Are there any known cardiotoxic effects of **GBR 12783**?

The provided search results do not contain specific information regarding the cardiotoxicity of **GBR 12783**. In contrast, the unrelated compound Gepirone is known to be associated with QTc interval prolongation.[6][7] As a general precaution for any novel compound, unexpected cardiovascular effects should be monitored in experimental models.

Troubleshooting Guide for In-Vivo Experiments

This guide is intended to assist researchers who encounter unexpected adverse effects during their experiments with **GBR 12783**.

Observed Issue	Potential Cause	Recommended Action
Unexpected neurological signs (e.g., hyperactivity, stereotypy, tremors)	Excessive dopaminergic stimulation due to high dosage.	- Immediately reduce the dose of GBR 12783.- Review the literature for dose-response relationships in your specific animal model.- Ensure accurate dose calculations and administration.
Seizure-like activity	While not a documented effect of GBR 12783, it could be an idiosyncratic reaction or indicative of extreme overdose. The mechanism of drug-induced seizures often involves an imbalance between excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmission.[8] [9]	- Terminate the experiment for the affected animal and provide supportive care.- Thoroughly document the dose, route of administration, and observed symptoms.- Consider potential interactions with other administered substances.- Re-evaluate the experimental protocol and planned dosage regimen.
Signs of general toxicity (e.g., lethargy, respiratory distress, mortality)	Non-specific toxicity or off-target effects at high concentrations.	- Cease administration immediately.- Provide appropriate veterinary care.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your model.- Analyze vehicle controls to rule out vehicle-induced toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for **GBR 12783** based on available research.

Table 1: In-Vitro Potency of **GBR 12783**

Parameter	Species	Tissue	Value	Reference
IC ₅₀ ([³ H]Dopamine Uptake)	Rat	Striatal Synaptosomes	1.8 nM	[2] [3] [4]
IC ₅₀ ([³ H]Dopamine Uptake)	Mouse	Striatal Synaptosomes	1.2 nM	[2] [3]

Table 2: In-Vivo Dosing Information for **GBR 12783**

Dose	Species	Route of Administration	Observed Effect	Reference
10 mg/kg	Rat	Intraperitoneal (i.p.)	Improved memory performance and increased hippocampal acetylcholine release.	[2] [3]
8.1 mg/kg	Rat	Intraperitoneal (i.p.)	ID ₅₀ for dopamine uptake inhibition (ex-vivo).	[4]

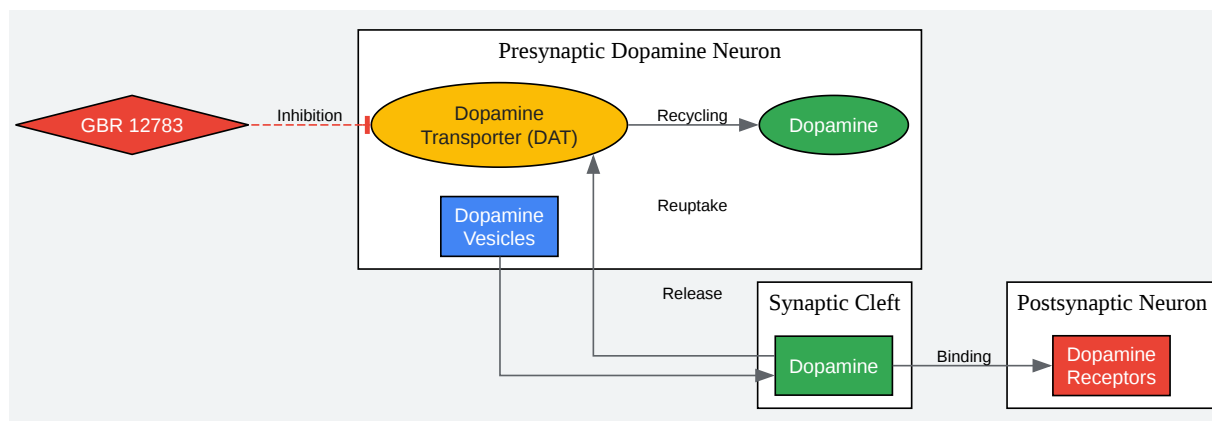
Experimental Protocols

Protocol 1: Assessment of Dopamine Uptake Inhibition in Rat Striatal Synaptosomes

- Preparation of Synaptosomes:
 - Isolate striatal tissue from rats.
 - Homogenize the tissue in a suitable buffer (e.g., sucrose solution).

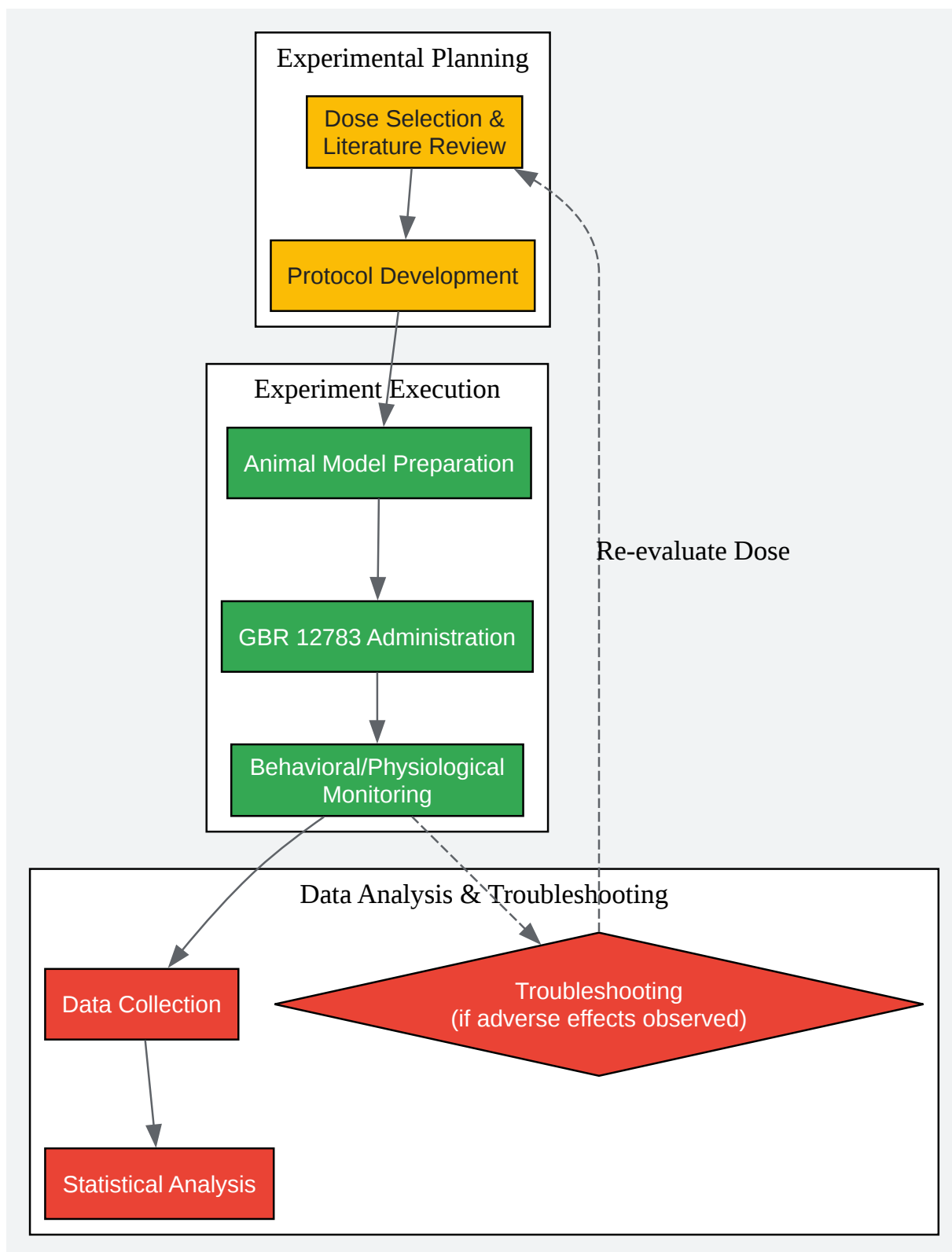
- Perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).
- Resuspend the pellet in a physiological buffer.
- Dopamine Uptake Assay:
 - Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of **GBR 12783** or vehicle control at 37°C.
 - Initiate the uptake reaction by adding a known concentration of [³H]dopamine.
 - Incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters to remove extracellular [³H]dopamine.
 - Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of inhibition of [³H]dopamine uptake for each concentration of **GBR 12783** relative to the vehicle control.
 - Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualizations



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Caption: Mechanism of action of **GBR 12783** as a dopamine reuptake inhibitor.



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Caption: General experimental workflow for in-vivo studies with **GBR 12783**.

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